Sparteine

Beschreibung

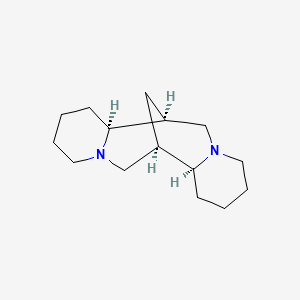

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13-,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRCCWJSBJZJBV-ZQDZILKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2C[C@@H]3C[C@H]([C@H]2C1)CN4[C@H]3CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023591 | |

| Record name | Sparteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-39-1 | |

| Record name | Sparteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sparteine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sparteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06727 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sparteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sparteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPARTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/298897D62S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sparteine Alkaloid: A Technical Guide to Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparteine is a quinolizidine alkaloid found in various plant species. It exhibits a range of pharmacological activities, including antiarrhythmic, anticonvulsant, and oxytocic properties, making it a molecule of significant interest for drug development and as a chiral ligand in asymmetric synthesis. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its known signaling pathways.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Fabaceae family, particularly within the genera Lupinus and Cytisus. The concentration of this compound can vary significantly depending on the plant species, cultivar, and environmental conditions.

Quantitative Data on this compound Content in Natural Sources

| Plant Species | Part of Plant | This compound Content | Total Alkaloid Content Context | Reference |

| Cytisus scoparius (Scotch Broom) | Herb | ~0.3% | Main alkaloid | [1] |

| Lupinus luteus (Yellow Lupin) | Seeds | 3.23 - 331 mg/kg (dry matter) | 9% - 80% of total alkaloids | [2] |

| Lupinus mutabilis (Andean Lupin) | Seeds | Predominant alkaloid | High total alkaloid content | [3] |

| Lupinus angustifolius (Narrow-leafed lupin) | Seeds | Precursor to other alkaloids | - | [4] |

| Lupinus arcticus (Arctic Lupin) | Leaves | Varies (diurnal cycle) | - | [5] |

| Ammodendron conollyi | - | Presence reported | - |

Extraction of this compound

The extraction of this compound from plant material typically involves acid-base extraction techniques, leveraging the basic nature of the alkaloid to separate it from other plant constituents. The choice of solvent and extraction conditions can significantly impact the yield and purity of the final product.

General Experimental Workflow for this compound Extraction

Caption: General workflow for the acid-base extraction of this compound from plant materials.

Detailed Experimental Protocols

This protocol is adapted from a method described for the analysis of alkaloids in Lupinus mutabilis seeds.

Materials:

-

Dried and ground Lupinus mutabilis seeds

-

0.5 M Hydrochloric acid (HCl)

-

0.5 M Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂) or Diethyl ether ((C₂H₅)₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ultrasound bath

-

Centrifuge

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Weigh 5 g of the debittered (or 2 g of bitter) ground lupin seed powder and homogenize with 25 mL of 0.5 M HCl.

-

Place the mixture in an ultrasound bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 10,000 rpm for 15 minutes and decant the supernatant.

-

Adjust the pH of the supernatant to between 9 and 10 by adding 0.5 M NaOH.

-

Transfer the alkaline solution to a separatory funnel and perform a liquid-liquid extraction three times with an equal volume of dichloromethane or diethyl ether.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

-

The crude extract can be further purified using chromatographic techniques.

This protocol is based on a patent for the extraction of lupanine, which can be a precursor for this compound synthesis.

Materials:

-

Dry Lupinus albus seeds

-

Deionized water

-

Potassium hydroxide (KOH)

-

Diethyl ether ((C₂H₅)₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

-

Reflux apparatus

-

Stirring oil bath

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Mix dry Lupinus albus seeds with water in a flask equipped with a reflux condenser.

-

Heat the mixture to 100°C in a stirring oil bath and maintain for at least 15 hours.

-

After cooling, filter the extract through Celite.

-

Basify the filtered solution to a pH of greater than 12 (e.g., pH 14) with an aqueous solution of potassium hydroxide.

-

Extract the lupanine from the basified solution with diethyl ether (1:1 volume ratio of organic to aqueous phase).

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude lupanine.

-

(Optional) Lupanine can be reduced to this compound using a suitable reducing agent like sodium borohydride and iodine.

Comparison of Extraction Methodologies

| Extraction Method | Plant Source | Key Reagents | Reported Yield | Purity | Reference |

| Acid-Base Extraction | Lupinus angustifolius (mutant) | Methanol, H₂SO₄, NaOH, Ethyl acetate | 0.2% (dry seed weight) | 96% of total LC-MS peak area | |

| Acid-Base Extraction | Lupinus mutabilis | HCl, NaOH, Chloroform | - | - | |

| Hot Water Extraction followed by Acid-Base Extraction | Lupinus albus | Water, KOH, Diethyl ether | - | 97.1% (for Lupanine) | |

| Supercritical CO₂ Extraction with Macroporous Resin Adsorption | - | Liquid CO₂, Ethanol | High efficiency | High content |

Note: Direct comparison of yields is challenging due to variations in plant material, specific protocols, and analytical methods.

Signaling Pathways of this compound

This compound's pharmacological effects are primarily attributed to its interaction with ion channels and neurotransmitter receptors.

Mechanism of Action at the Cellular Level

This compound is known to be a sodium channel blocker, which contributes to its antiarrhythmic properties by stabilizing cardiac cell membranes. Additionally, it exhibits effects on the cholinergic system.

Caption: this compound's mechanism of action, involving the blockage of sodium channels and modulation of muscarinic acetylcholine receptors.

Studies have indicated that this compound's cytotoxic effects in the brain may be mediated through muscarinic acetylcholine receptors (mAChRs). Furthermore, its anticonvulsant properties might be linked to the activation of M2 and M4 subtypes of mAChRs. This dual action on both sodium channels and cholinergic receptors underscores the complexity of its pharmacological profile.

Conclusion

This compound remains a valuable natural product with significant potential in pharmacology and synthetic chemistry. This guide has provided a comprehensive overview of its primary natural sources, offering quantitative data to inform sourcing strategies. The detailed extraction protocols serve as a practical resource for researchers aiming to isolate this alkaloid. Understanding its mechanisms of action at a molecular level is crucial for the development of novel therapeutics and for its application as a chiral auxiliary. Further research is warranted to optimize extraction efficiencies and to fully elucidate the intricate signaling pathways modulated by this compound.

References

- 1. What is the mechanism of this compound sulfate? [synapse.patsnap.com]

- 2. EP2808326A1 - Process for preparing enantiopure Lupanine and this compound - Google Patents [patents.google.com]

- 3. quora.com [quora.com]

- 4. [Investigation of the effect and mechanism of action of this compound sulphate on isolated batrachian heart] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Biosynthesis of Sparteine from L-Lysine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sparteine, a tetracyclic quinolizidine alkaloid, has garnered significant interest in the pharmaceutical and chemical synthesis sectors for its diverse biological activities and utility as a chiral ligand. Its biosynthesis in various leguminous plants, originating from the amino acid L-lysine, presents a fascinating and complex biochemical pathway. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, detailing the enzymatic steps, key intermediates, and regulatory aspects. It is designed to be a valuable resource for researchers in natural product biosynthesis, enzymology, and metabolic engineering, as well as for professionals in drug development seeking to leverage this intricate pathway for the production of valuable alkaloids. This document summarizes key quantitative data, outlines detailed experimental protocols for pathway elucidation, and provides visualizations of the biosynthetic route and associated experimental workflows.

Introduction

Quinolizidine alkaloids (QAs) are a class of nitrogen-containing secondary metabolites predominantly found in the Fabaceae family, with this compound being one of its most prominent members.[1] The biosynthesis of these alkaloids exclusively utilizes L-lysine as the primary precursor, with three lysine molecules ultimately forming the tetracyclic core of this compound.[1] The pathway is initiated by the decarboxylation of L-lysine to cadaverine, a reaction catalyzed by the enzyme lysine decarboxylase (LDC).[2][] Subsequent steps, which are less characterized, involve oxidative deamination, cyclization, and further enzymatic transformations to yield the final this compound molecule. Elucidating this pathway is crucial for understanding the chemical ecology of QA-producing plants and for developing biotechnological platforms for the sustainable production of this compound and related alkaloids.

The Biosynthetic Pathway from L-Lysine to this compound

The biosynthesis of this compound is a multi-step process that can be broadly divided into three key stages:

-

Formation of the five-carbon building block, cadaverine, from L-lysine.

-

Conversion of cadaverine to the reactive intermediate, Δ¹-piperideine.

-

The complex and still partially speculative cyclization of three Δ¹-piperideine units to form the tetracyclic this compound skeleton.

Step 1: Decarboxylation of L-Lysine to Cadaverine

The committed step in this compound biosynthesis is the decarboxylation of L-lysine to produce the diamine cadaverine. This reaction is catalyzed by L-lysine decarboxylase (LDC) (EC 4.1.1.18).[2] In quinolizidine alkaloid-producing plants, this enzyme is often a lysine/ornithine decarboxylase (L/ODC) capable of decarboxylating both L-lysine and L-ornithine, though with a preference for lysine in the context of QA biosynthesis.

Quantitative Data

Quantitative analysis of the this compound biosynthetic pathway has primarily focused on the kinetics of the initial enzyme, LDC, and the overall yield of this compound in plant systems.

Enzyme Kinetics of L-Lysine/Ornithine Decarboxylase (L/ODC)

The kinetic parameters of L/ODC from several quinolizidine alkaloid-producing plants have been determined using recombinant enzymes.

| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |

| Lupinus angustifolius | L-Lysine | 0.25 ± 0.03 | 1.5 ± 0.1 | 6.0 |

| L-Ornithine | 0.45 ± 0.05 | 1.2 ± 0.1 | 2.7 | |

| Sophora flavescens | L-Lysine | 0.30 ± 0.04 | 2.1 ± 0.2 | 7.0 |

| L-Ornithine | 0.55 ± 0.06 | 1.8 ± 0.2 | 3.3 | |

| Echinosophora koreensis | L-Lysine | 0.28 ± 0.03 | 1.8 ± 0.1 | 6.4 |

| L-Ornithine | 0.50 ± 0.05 | 1.5 ± 0.1 | 3.0 |

Data adapted from Bunsupa et al. (2012).

This compound Yield

Metabolic engineering efforts have provided insights into the potential yields of this compound. In a study involving a genetically modified narrow-leafed lupin (Lupinus angustifolius) with a knockout of the enzyme that converts this compound to other alkaloids, a significant accumulation of (-)-sparteine was observed.

| Plant System | Genetic Modification | This compound Yield | Reference |

| Lupinus angustifolius | CYP71D189 Knockout | 96% of total seed alkaloids | Mancinotti et al. (2024) |

| Lupinus angustifolius | Wild Type | Trace levels | Mancinotti et al. (2024) |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied heavily on isotopic labeling experiments and enzymatic assays. This section provides an overview of the key methodologies.

Isotopic Labeling Studies

Objective: To trace the incorporation of precursors into the this compound molecule.

Protocol Overview:

-

Preparation of Labeled Precursors: Synthesize or procure isotopically labeled L-lysine or cadaverine (e.g., with ¹³C, ¹⁴C, ¹⁵N, or ²H).

-

Administration to Plant Material: Administer the labeled precursor to intact plants (e.g., Lupinus species) or plant cell cultures. This can be done through various methods such as feeding through the roots, stem injection, or addition to the culture medium.

-

Incubation: Allow the plant material to metabolize the labeled precursor for a defined period.

-

Extraction of Alkaloids: Harvest the plant material and perform a standard alkaloid extraction procedure. A typical method involves homogenization in an acidic solution, followed by basification and extraction with an organic solvent like dichloromethane.

-

Analysis: Analyze the purified alkaloids using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation.

dot

Enzyme Assays for L-Lysine Decarboxylase (LDC)

Objective: To determine the kinetic parameters of LDC.

Protocol Overview:

-

Enzyme Preparation:

-

Heterologous Expression: Clone the LDC gene into an expression vector (e.g., pET vector) and transform it into a suitable host (e.g., E. coli). Induce protein expression and purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA).

-

Plant Extract: Homogenize plant tissue in a suitable buffer and prepare a crude or partially purified protein extract.

-

-

Assay Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.0), the cofactor pyridoxal 5'-phosphate (PLP), and varying concentrations of the substrate L-lysine.

-

Reaction Initiation and Monitoring: Initiate the reaction by adding the enzyme preparation. The reaction can be monitored by:

-

Spectrophotometry: Couple the production of cadaverine to a reaction that produces a chromogenic product.

-

HPLC or GC-MS: Stop the reaction at different time points and quantify the amount of cadaverine produced.

-

Radiometric Assay: Use ¹⁴C-labeled L-lysine and measure the release of ¹⁴CO₂.

-

-

Data Analysis: Determine the initial reaction velocities at different substrate concentrations and fit the data to the Michaelis-Menten equation to calculate Km and Vmax.

References

Pharmacological Properties of Sparteine Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sparteine sulfate, a quinolizidine alkaloid, exhibits a range of pharmacological properties primarily impacting the cardiovascular and nervous systems, as well as uterine smooth muscle. Classified as a Class 1a antiarrhythmic agent, its principal mechanism of action involves the blockade of voltage-gated sodium channels in cardiac myocytes.[1][2][3][4] Additionally, this compound sulfate interacts with nicotinic acetylcholine receptors and has historically been utilized as an oxytocic agent. Its metabolism is notably dependent on the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, leading to significant inter-individual variations in its pharmacokinetic profile. This guide provides an in-depth overview of the pharmacological properties of this compound sulfate, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms and relevant experimental workflows.

Mechanism of Action

Cardiovascular Effects: Sodium Channel Blockade

This compound sulfate's primary antiarrhythmic effect is attributed to its ability to block fast-inward sodium channels in cardiac tissue. This action decreases the maximum rate of depolarization (Phase 0) of the cardiac action potential, prolongs the effective refractory period, and slows conduction velocity.[5] These effects are characteristic of Class 1a antiarrhythmic drugs.

Quantitative Data: Sodium Channel Blockade

| Parameter | Value | Species/Tissue | Reference |

| EC50 (Sodium Current Reduction) | 110 µM | Rat Myocytes |

Neurological Effects: Nicotinic Acetylcholine Receptor Interaction

This compound sulfate also interacts with nicotinic acetylcholine receptors (nAChRs), exhibiting competitive antagonism. This interaction contributes to its complex pharmacological profile, including potential ganglionic blocking effects.

Quantitative Data: Nicotinic Acetylcholine Receptor Interaction

| Effect | Concentration | Species/Tissue | Reference |

| Competitive blocking of acetylcholine-induced current | 2 µM | Rat Superior Cervical Ganglion Neurons | |

| Reduction of excitatory postsynaptic currents (EPSCs) | 5 µM and 10 µM | Rat Superior Cervical Ganglion Neurons |

Oxytocic Effects

Historically, this compound sulfate was used to induce or augment uterine contractions during labor. The precise mechanism of its oxytocic action is not fully elucidated but is believed to involve direct stimulation of the myometrium.

Pharmacokinetics and Metabolism

The metabolism of this compound is a classic example of pharmacogenetic variability, being almost exclusively metabolized by the CYP2D6 enzyme. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype, which significantly impacts the pharmacokinetics of this compound.

Quantitative Data: Pharmacokinetics in Different Metabolizer Phenotypes

| Parameter | Extensive Metabolizers | Poor Metabolizers | Reference |

| Elimination Half-life (t½) | ~2.6 hours | ~6.8 hours | |

| Total Plasma Clearance | ~535 mL/min | ~180 mL/min |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Cardiac Sodium Channel Analysis

This protocol is designed to measure the effect of this compound sulfate on voltage-gated sodium currents in isolated cardiac myocytes.

Methodology:

-

Cell Isolation: Isolate ventricular myocytes from adult rats via enzymatic digestion.

-

Electrophysiological Recording:

-

Perform whole-cell patch-clamp recordings using an amplifier and data acquisition system.

-

Use borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with internal solution.

-

The internal solution should contain (in mM): 120 CsF, 20 CsCl, 10 EGTA, and 10 HEPES, adjusted to pH 7.2 with CsOH.

-

The external solution should contain (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 5.5 glucose, adjusted to pH 7.4 with NaOH.

-

-

Voltage Protocol:

-

Hold the membrane potential at -100 mV.

-

Elicit sodium currents by depolarizing voltage steps to a range of potentials (e.g., -80 to +40 mV) for 50 ms.

-

-

Drug Application:

-

Prepare stock solutions of this compound sulfate in the external solution.

-

Apply different concentrations of this compound sulfate to the myocytes via a perfusion system.

-

-

Data Analysis:

-

Measure the peak inward sodium current at each voltage step in the absence and presence of this compound sulfate.

-

Construct concentration-response curves and calculate the EC50 value for the reduction in sodium current.

-

In Vitro Uterine Contraction Assay

This protocol assesses the oxytocic effects of this compound sulfate on isolated uterine tissue.

Methodology:

-

Tissue Preparation:

-

Obtain uterine tissue from pregnant rats.

-

Dissect longitudinal strips of myometrium (approximately 10 mm long and 2 mm wide) in a physiological salt solution (e.g., Krebs-Henseleit solution).

-

-

Organ Bath Setup:

-

Mount the uterine strips in organ baths containing the physiological salt solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

Connect one end of the strip to a fixed point and the other to an isometric force transducer.

-

-

Contraction Measurement:

-

Allow the tissue to equilibrate for at least 60 minutes, during which spontaneous contractions should develop.

-

Record the isometric tension of the contractions.

-

-

Drug Application:

-

Add increasing concentrations of this compound sulfate to the organ bath in a cumulative manner.

-

-

Data Analysis:

-

Measure the frequency and amplitude of uterine contractions before and after the addition of this compound sulfate.

-

Quantify the change in contractile activity to determine the concentration-response relationship.

-

CYP2D6 Phenotyping Using this compound

This compound is a probe drug used to determine an individual's CYP2D6 metabolizer status.

Methodology:

-

Drug Administration: Administer a single oral dose of this compound sulfate to the subject.

-

Urine Collection: Collect urine over a specified period (e.g., 12 hours).

-

Metabolite Analysis:

-

Analyze the urine for the concentrations of this compound and its two main metabolites, 2-dehydrothis compound and 5-dehydrothis compound, using a validated analytical method such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Metabolic Ratio Calculation:

-

Calculate the metabolic ratio (MR) as the ratio of the concentration of this compound to the sum of the concentrations of its dehydro-metabolites.

-

-

Phenotype Determination:

-

Classify the individual's metabolizer phenotype based on the calculated MR. A high MR indicates poor metabolism, while a low MR indicates extensive metabolism.

-

Visualizations

Caption: Effect of this compound on the Cardiac Action Potential.

Caption: CYP2D6 Phenotyping Workflow using this compound.

Caption: In Vitro Uterine Contraction Assay Workflow.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of action of this compound sulfate on myometrial activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reprocell.com [reprocell.com]

- 5. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]

Sparteine's Mechanism of Action as a Sodium Channel Blocker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sparteine, a quinolizidine alkaloid, has long been recognized for its antiarrhythmic properties, primarily attributed to its function as a sodium channel blocker. Classified as a Class Ia antiarrhythmic agent, this compound exerts its effects by modulating the function of voltage-gated sodium channels (Nav), which are critical for the initiation and propagation of action potentials in excitable cells. This technical guide provides an in-depth analysis of the mechanism of action of this compound as a sodium channel blocker, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing its interaction with sodium channels. While this compound's effects on cardiac sodium channels have been characterized to some extent, a comprehensive understanding of its isoform selectivity and specific binding site remains an area for further investigation.

Introduction

Voltage-gated sodium channels are integral membrane proteins that play a fundamental role in cellular excitability. Their dysfunction is implicated in a variety of pathological conditions, including cardiac arrhythmias, epilepsy, and pain syndromes. This compound is a naturally occurring compound that has been shown to possess sodium channel blocking activity.[1][2] Understanding the precise mechanism by which this compound interacts with and inhibits these channels is crucial for its potential therapeutic applications and for the development of novel, more selective sodium channel modulators. This guide synthesizes the available scientific literature to provide a detailed overview of this compound's mechanism of action.

Quantitative Analysis of this compound's Sodium Channel Blockade

The primary quantitative data on this compound's interaction with sodium channels comes from electrophysiological studies on rat cardiac myocytes. These studies have provided key parameters that describe the potency and nature of the channel blockade.

| Parameter | Value | Cell Type/Channel | Species | Reference |

| EC50 | 110 µM | Cardiac Myocytes | Rat | [3] |

| Effect on Inactivation | -8 mV hyperpolarizing shift | Cardiac Myocytes | Rat | [3] |

| Effect on Activation | No significant change | Cardiac Myocytes | Rat | [3] |

Table 1: Quantitative Effects of this compound on Cardiac Sodium Channels

Mechanism of Action: State-Dependent Block

This compound's classification as a Class Ia antiarrhythmic suggests a mechanism that involves a state-dependent interaction with the sodium channel, showing preferential binding to the open and/or inactivated states over the resting state. This is a hallmark of many local anesthetics and antiarrhythmic drugs.

The observed hyperpolarizing shift in the voltage-dependence of inactivation induced by this compound is a key indicator of its preferential binding to the inactivated state of the sodium channel. By stabilizing the inactivated state, this compound reduces the number of channels available to open upon depolarization, thereby decreasing the sodium current and reducing membrane excitability.

The following diagram illustrates the proposed state-dependent binding of this compound to voltage-gated sodium channels.

Experimental Protocols

The characterization of this compound's effects on sodium channels is primarily achieved through the whole-cell patch-clamp technique. This method allows for the direct measurement of ionic currents across the cell membrane in response to controlled changes in membrane potential.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound on the amplitude and kinetics of voltage-gated sodium currents.

Cell Preparation:

-

Isolation of primary cells (e.g., cardiac myocytes) or use of cell lines heterologously expressing specific sodium channel isoforms (e.g., HEK293 cells expressing Nav1.5).

Solutions:

-

External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

Voltage-Clamp Protocols:

-

Current-Voltage (I-V) Relationship:

-

Holding potential: -100 mV.

-

Test pulses: 50 ms duration, from -80 mV to +60 mV in 5 mV increments.

-

This protocol is used to determine the effect of this compound on the peak sodium current at different membrane potentials.

-

-

Steady-State Inactivation:

-

Holding potential: -120 mV.

-

Conditioning pre-pulses: 500 ms duration, from -120 mV to -10 mV in 5 mV increments.

-

Test pulse: 50 ms duration to 0 mV.

-

This protocol assesses the voltage-dependence of channel availability and how it is altered by this compound.

-

-

Use-Dependent Block:

-

Holding potential: -100 mV.

-

A train of depolarizing pulses (e.g., to 0 mV for 20 ms) is applied at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

-

The peak current of each pulse is measured to determine the degree of block accumulation with repetitive firing.

-

The following diagram outlines the general workflow for a patch-clamp experiment to assess the effect of a compound like this compound.

Binding Site and Isoform Selectivity: Unanswered Questions

A significant gap in the current understanding of this compound's mechanism of action is the precise location of its binding site on the sodium channel alpha subunit. For many local anesthetics and antiarrhythmics, the binding site is located within the inner pore of the channel, involving residues in the S6 transmembrane segments of domains I, III, and IV. However, specific mutagenesis or structural biology studies to identify the this compound binding site have not been reported.

Furthermore, the selectivity profile of this compound across the different isoforms of voltage-gated sodium channels (Nav1.1-Nav1.9) is largely unknown. The existing quantitative data is specific to cardiac sodium channels. Characterizing the effects of this compound on neuronal isoforms, such as those involved in pain perception (e.g., Nav1.7, Nav1.8), would be crucial for evaluating its broader therapeutic potential and potential side effects.

Conclusion and Future Directions

This compound acts as a sodium channel blocker by producing a concentration-dependent reduction of the sodium current. Its mechanism is consistent with a state-dependent block, showing a preference for the inactivated state of the channel, a characteristic of Class Ia antiarrhythmic drugs. While its effects on cardiac sodium channels provide a basis for its antiarrhythmic properties, further research is imperative to fully elucidate its mechanism of action.

Future research should focus on:

-

Isoform Selectivity: Determining the potency of this compound on a panel of neuronal and other sodium channel isoforms.

-

Binding Site Identification: Utilizing site-directed mutagenesis and computational modeling to pinpoint the specific amino acid residues involved in this compound binding.

-

Detailed Kinetics: A more thorough investigation of the kinetics of this compound binding and unbinding from the different channel states (resting, open, and inactivated) to refine the model of its state-dependent block.

A comprehensive understanding of these aspects will not only clarify the pharmacology of this compound but also aid in the rational design of new and more selective sodium channel modulators for a range of therapeutic applications.

References

- 1. Effect of (+)-sparteine on nicotinic acetylcholine receptors in the neurons of rat superior cervical ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. The cardiac electrophysiological effects of this compound and its analogue BRB-I-28 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anticonvulsant and Antiarrhythmic Properties of Sparteine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparteine is a quinolizidine alkaloid found in various plants, including those of the Lupinus (lupin) and Cytisus genera.[1][2] It has a tetracyclic bis-quinolizidine ring structure derived from lysine.[3] Pharmacologically, this compound has been investigated for a range of activities, most notably its effects on the cardiovascular and central nervous systems.[2][4] It is classified as a Class 1a antiarrhythmic agent due to its sodium channel blocking properties. Furthermore, emerging evidence has highlighted its potential as an anticonvulsant, demonstrating efficacy in various preclinical models of seizures and status epilepticus. This document provides a comprehensive technical overview of the anticonvulsant and antiarrhythmic effects of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation. This compound is not approved by the FDA for human use as an antiarrhythmic agent.

Anticonvulsant Effects of this compound

Preclinical studies have demonstrated that this compound possesses significant anticonvulsant properties in several animal models of acute seizures and status epilepticus (SE). Its effects include delaying the onset of convulsive behavior, reducing the severity of seizures, and decreasing mortality rates.

Preclinical Efficacy

This compound has been shown to be effective against seizures induced by various chemoconvulsants. In models using pentylenetetrazole (PTZ), pilocarpine, and kainic acid, this compound administration leads to a notable reduction in the amplitude and frequency of epileptiform discharges. A dose of 30 mg/kg has been identified as being particularly effective in providing an anticonvulsant effect in the PTZ model.

| Animal Model | This compound Dose (i.p.) | Observed Effects | Reference |

| Pentylenetetrazole (PTZ) | 13, 20, 30 mg/kg | Dose-dependent decrease in convulsive behavior severity; 100% survival at 30 mg/kg; reduction in epileptiform activity. | |

| Pentylenetetrazole (PTZ) | 13 mg/kg | Reduced mortality rate; significant reduction in the amplitude and frequency of discharge trains. | |

| Pilocarpine | 13 mg/kg | Reduced mortality rate; significant reduction in the amplitude and frequency of discharge trains. | |

| Kainic Acid | 13 mg/kg | Delayed onset of convulsive behavior; decreased seizure duration; significant reduction in the amplitude and frequency of discharge trains. | |

| Maximal Electroshock | Not specified | Inhibition of seizures. |

Proposed Mechanism of Action

The anticonvulsant effects of this compound are believed to be mediated, at least in part, through the modulation of muscarinic acetylcholine receptors (mAChRs). Specifically, this compound may decrease neuronal hyperexcitability by activating M2 and M4 subtypes of mAChRs. The activation of the M4 receptor, in particular, may inhibit the release of acetylcholine and facilitate the subsequent release of the inhibitory neurotransmitter GABA. Studies have shown an increase in the mRNA expression of the M4 receptor following this compound treatment.

Caption: Proposed anticonvulsant signaling pathway of this compound.

Experimental Protocols

-

Animals: Male Wistar rats are commonly used.

-

Surgical Preparation: Animals are implanted with cortical electrodes for electroencephalographic (EEG) recording under anesthesia. Electrodes are placed over the frontal, parietal, temporal, and occipital cortices.

-

Drug Administration: this compound (e.g., 13, 20, or 30 mg/kg) or saline is administered intraperitoneally (i.p.). After a 30-minute pretreatment period, a convulsive agent is administered (e.g., PTZ 90 mg/kg, pilocarpine 370 mg/kg, or kainic acid 9 mg/kg, all i.p.).

-

Behavioral Assessment: Convulsive behavior is monitored and scored using a standardized scale, such as Velisek's scale.

-

EEG Recording: EEG activity is recorded continuously to monitor for epileptiform activity, characterized by rhythmic spike waves. The latency, amplitude, and frequency of these discharges are analyzed.

-

Tissue Preparation: Following the experiment, animals are euthanized, and brain tissue (specifically the hippocampus) is dissected.

-

Quantitative PCR (qPCR): Total RNA is extracted from the hippocampus. Reverse transcription is performed to synthesize cDNA. qPCR is then used to quantify the mRNA expression levels of target genes, such as the M2 and M4 muscarinic receptors.

Antiarrhythmic Effects of this compound

This compound is recognized as a Class 1a antiarrhythmic agent, a classification it shares with drugs like quinidine and procainamide. Its primary antiarrhythmic mechanism involves the blockade of voltage-gated sodium channels in cardiac cells.

Electrophysiological Effects

This compound exerts its antiarrhythmic effects by modulating cardiac ion channels. It produces a concentration-dependent reduction in the cardiac sodium current (INa) and also affects potassium currents. This leads to a slowing of the depolarization phase of the cardiac action potential and prolongs the effective refractory period. In anesthetized rats, this compound administration results in a dose-dependent reduction in heart rate and blood pressure, along with a prolongation of the P-R and Q-aT intervals on the electrocardiogram (ECG).

| Parameter | Value | Experimental Condition | Reference |

| INa Reduction (EC50) | 110 µM | Whole-cell patch-clamp on rat myocytes | |

| Na+ Channel Inactivation | 8 mV hyperpolarizing shift | Whole-cell patch-clamp on rat myocytes | |

| Potassium Current Effects | Block of sustained plateau K+ current; Increased decay rate of transient outward K+ current | Whole-cell patch-clamp on rat myocytes | |

| Ventricular Fibrillation | Reduced incidence | Coronary occlusion model in rats (16 µmol/kg/min) |

Mechanism of Action on Ion Channels

This compound's primary antiarrhythmic action is the blockade of fast sodium channels in cardiomyocytes. By binding to these channels, it reduces the influx of sodium ions during phase 0 of the action potential, thereby decreasing the rate of depolarization. Additionally, this compound blocks certain potassium channels, which contributes to the prolongation of the action potential duration and refractoriness. This dual action on sodium and potassium channels is characteristic of Class 1a antiarrhythmic agents and is effective in suppressing arrhythmias caused by reentry circuits.

Caption: this compound's mechanism of action on cardiac ion channels.

Experimental Protocols

-

Cell Preparation: Single ventricular myocytes are isolated from adult rat hearts via enzymatic digestion.

-

Recording: The whole-cell configuration of the patch-clamp technique is used to record ionic currents. Specific voltage protocols are applied to isolate sodium and potassium currents.

-

Solutions: The composition of the internal (pipette) and external (bath) solutions is carefully controlled to isolate the current of interest. For example, when recording sodium currents, potassium currents are blocked with appropriate agents.

-

Data Analysis: Current-voltage (I-V) relationships, channel activation and inactivation curves, and dose-response curves are generated to determine parameters like EC50 values and shifts in voltage dependence.

-

Animals: Pentobarbitone-anesthetized rats are used.

-

Surgical Procedure: The left anterior descending (LAD) coronary artery is occluded to induce ischemia and subsequent arrhythmias. Catheters are placed for drug infusion and monitoring of blood pressure and ECG.

-

Protocol: this compound is infused at varying doses (e.g., 1-64 µmol/kg/min). The thresholds for inducing premature beats and ventricular fibrillation via electrical stimulation are determined. The incidence of spontaneous arrhythmias following coronary occlusion is also quantified.

Pharmacokinetics and Safety Considerations

The metabolism of this compound is subject to genetic polymorphism, primarily involving the cytochrome P450 enzyme CYP2D6. This can lead to significant inter-individual variability in its clearance and plasma concentrations. While this compound has demonstrated efficacy in preclinical models, its clinical use has been limited. The sulfate salt of this compound was previously available but has been withdrawn from the market for reasons of safety or effectiveness. Toxicological studies in animal models have reported lethal doses (LD50) ranging from 36 to 67 mg/kg (i.p.) in mice.

Conclusion

This compound is a pharmacologically active alkaloid with well-defined antiarrhythmic properties and demonstrated anticonvulsant potential. Its mechanism as a Class 1a antiarrhythmic agent is centered on the blockade of cardiac sodium and potassium channels. Its anticonvulsant effects in preclinical models appear to be mediated through the activation of muscarinic M2 and M4 receptors, offering a distinct mechanism from many existing antiepileptic drugs. Despite its demonstrated efficacy, issues related to its pharmacokinetic variability and safety profile have hindered its clinical development. Nevertheless, the unique mechanisms of action of this compound, particularly in the context of epilepsy, suggest that its chemical scaffold could serve as a valuable starting point for the design and development of novel, safer, and more effective therapeutic agents for both cardiac arrhythmias and seizure disorders.

References

Sparteine's Role as a Chiral Ligand in Organic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sparteine, a naturally occurring lupin alkaloid, has established itself as a privileged chiral ligand in the field of asymmetric synthesis. Its rigid, C2-symmetric bis-quinolizidine framework allows for effective chelation to a variety of metals, creating a well-defined chiral environment that can induce high levels of stereoselectivity in a wide range of organic transformations. This technical guide provides a comprehensive overview of the applications of sparteine, with a focus on its use with organolithium reagents and in palladium-catalyzed reactions. A significant challenge in the application of this compound has been the limited availability of its unnatural (+)-enantiomer. This has spurred the development of "this compound surrogates" that mimic the stereochemical properties of (+)-sparteine, thereby providing access to the opposite enantiomeric series of products. This guide will also delve into the synthesis and application of these important synthetic analogues.

Core Applications of this compound as a Chiral Ligand

This compound has found widespread use in a variety of enantioselective transformations, most notably in conjunction with organolithium bases and in transition metal catalysis.

Enantioselective Deprotonation and Lithiation-Substitution Reactions

One of the most prominent applications of (-)-sparteine is in the enantioselective deprotonation of prochiral substrates using strong bases like sec-butyllithium (s-BuLi). The resulting chiral organolithium species can then be trapped with various electrophiles to afford enantioenriched products. A classic example is the asymmetric lithiation of N-Boc-pyrrolidine.

Quantitative Data for Enantioselective Lithiation of N-Boc-pyrrolidine

| Ligand | Organolithium | Electrophile | Product | Yield (%) | Enantiomeric Ratio (er) | Reference |

| (-)-Sparteine | s-BuLi | MeOD | (S)-N-Boc-2-deutero-pyrrolidine | >95 | 96:4 | [1] |

| (-)-Sparteine | s-BuLi | PhCHO | (S)-N-Boc-2-(hydroxy(phenyl)methyl)pyrrolidine | 85 | 95:5 | [1] |

| (+)-Sparteine Surrogate | s-BuLi | MeOD | (R)-N-Boc-2-deutero-pyrrolidine | >95 | 5:95 | [1] |

| (+)-Sparteine Surrogate | s-BuLi | PhCHO | (R)-N-Boc-2-(hydroxy(phenyl)methyl)pyrrolidine | 88 | 6:94 | [1] |

Experimental Protocol: Enantioselective Lithiation-Trapping of N-Boc-pyrrolidine with (-)-Sparteine and s-BuLi

To a solution of (-)-sparteine (1.2 mmol) in diethyl ether (10 mL) at -78 °C is added s-BuLi (1.1 mmol, 1.4 M in cyclohexane). The mixture is stirred for 15 minutes, after which a solution of N-Boc-pyrrolidine (1.0 mmol) in diethyl ether (2 mL) is added dropwise. The resulting solution is stirred at -78 °C for 1 hour. The electrophile (e.g., benzaldehyde, 1.2 mmol) is then added, and the reaction is stirred for an additional 2 hours at -78 °C. The reaction is quenched with a saturated aqueous solution of NH4Cl (10 mL) and allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired enantioenriched product.[1]

Logical Relationship: Enantioselective Deprotonation Workflow

Caption: Workflow for this compound-Mediated Enantioselective Deprotonation.

Palladium-Catalyzed Aerobic Oxidative Kinetic Resolution of Secondary Alcohols

(-)-Sparteine, in combination with a palladium(II) catalyst, facilitates the aerobic oxidative kinetic resolution of racemic secondary alcohols. This process selectively oxidizes one enantiomer of the alcohol to the corresponding ketone, leaving the unreacted alcohol enriched in the other enantiomer. Mechanistic studies have revealed that this compound plays a dual role, acting as both a chiral ligand on the palladium center and as a Brønsted base in the proton abstraction step.

Quantitative Data for the Kinetic Resolution of 1-Phenylethanol

| Catalyst | Ligand | Additives | Conversion (%) | ee (%) of Alcohol | Selectivity Factor (s) | Reference |

| Pd(nbd)Cl2 | (-)-Sparteine | None | 52 | 95 | 20 | |

| Pd(nbd)Cl2 | (-)-Sparteine | Cs2CO3, t-BuOH | 51 | 98 | 47 | |

| (this compound)PdCl2 | (-)-Sparteine | Cs2CO3 | 55 | 99 | >50 |

Experimental Protocol: Palladium-Catalyzed Aerobic Kinetic Resolution of (±)-1-Phenylethanol

A flame-dried flask is charged with Pd(nbd)Cl2 (0.05 equiv), (-)-sparteine (0.20 equiv), and powdered 3 Å molecular sieves. The flask is evacuated and backfilled with oxygen. Toluene is added, and the mixture is stirred at 80 °C for 10 minutes. Racemic 1-phenylethanol (1.0 equiv) is then added, and the reaction is stirred under an oxygen atmosphere (balloon) at 80 °C. The reaction progress is monitored by GC or TLC. Upon reaching approximately 50% conversion, the reaction is cooled to room temperature and filtered through a pad of silica gel, eluting with diethyl ether. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to separate the enantioenriched alcohol from the ketone. The enantiomeric excess of the alcohol is determined by chiral HPLC or GC analysis.

Signaling Pathway: Catalytic Cycle of Palladium-Catalyzed Aerobic Kinetic Resolution

Caption: Catalytic Cycle for Pd-Catalyzed Kinetic Resolution.

Enantioselective Carbolithiation Reactions

The s-BuLi/(-)-sparteine complex can also be utilized for the enantioselective intermolecular carbolithiation of various alkenes, such as styrenes and cinnamyl derivatives. This reaction forms a new carbon-carbon bond and a stereocenter in a single step. The resulting organolithium intermediate can be trapped with an electrophile to introduce further functionality.

Quantitative Data for Enantioselective Carbolithiation of Styrene

| Alkene | Organolithium | Electrophile | Yield (%) | ee (%) | Reference |

| Styrene | n-BuLi | CO2 | - | 30 | |

| 2-Methoxystyrene | n-BuLi | CO2 | - | 72 | |

| (E)-Cinnamyl alcohol | n-BuLi | H2O | 82 | 83 (S) | |

| (E)-Cinnamyl alcohol | n-BuLi/(+)-sparteine surrogate | H2O | 71 | 74 (R) |

Experimental Protocol: Enantioselective Carbolithiation of 2-Methoxystyrene

To a solution of (-)-sparteine (2.0 equiv) in cumene at -95 °C is added n-BuLi (2.0 equiv). After stirring for 15 minutes, 2-methoxystyrene (1.0 equiv) is added. The reaction mixture is stirred for the specified time, and then an excess of solid CO2 is added. The reaction is allowed to warm to room temperature and then quenched with water. The aqueous layer is acidified and extracted with diethyl ether. The combined organic extracts are dried and concentrated to give the crude carboxylic acid, which is then analyzed to determine the enantiomeric excess.

The Advent of (+)-Sparteine Surrogates

Experimental Protocol: Synthesis of a (+)-Sparteine Surrogate from (-)-Cytisine

The synthesis of the (+)-sparteine surrogate from (-)-cytisine is a three-step process:

-

N-Protection: (-)-Cytisine is reacted with methyl chloroformate in the presence of triethylamine in dichloromethane to yield the corresponding methyl carbamate.

-

Hydrogenation: The pyridone ring of the N-protected cytisine is hydrogenated using platinum(IV) oxide as a catalyst under a hydrogen atmosphere in methanol. This step proceeds with high diastereoselectivity.

-

Reduction: The carbamate and the lactam functionalities are reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH4) in a suitable solvent like THF to afford the final (+)-sparteine surrogate.

Logical Relationship: Synthesis of (+)-Sparteine Surrogate

Caption: Synthetic Route to a (+)-Sparteine Surrogate.

Conclusion

This compound and its synthetic surrogates are invaluable tools for the modern synthetic chemist. Their ability to form well-defined chiral complexes with a range of metals, particularly lithium and palladium, has enabled the development of highly enantioselective methods for the construction of stereochemically complex molecules. The development of (+)-sparteine surrogates has significantly broadened the applicability of this ligand class, allowing for the synthesis of both enantiomers of a target molecule. The detailed experimental protocols and mechanistic understanding provided in this guide are intended to facilitate the application of these powerful chiral ligands in academic and industrial research settings, particularly in the fields of drug discovery and development where enantiomeric purity is paramount. Further research into the development of catalytic systems employing this compound and its analogues continues to be an active and promising area of investigation.

References

The Pivotal Role of Sparteine in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Sparteine, a naturally occurring chiral diamine, has carved a significant niche in asymmetric synthesis, particularly as a ligand for organolithium bases. Its unique rigid C2-symmetric structure has enabled highly stereoselective transformations, most notably in the deprotonation of prochiral substrates. However, the commercial availability of only the (-)-enantiomer, a significant drawback known as the "(+)-sparteine problem," has spurred the development of synthetic surrogates to access the opposite enantiomeric products. This guide provides an in-depth exploration of the discovery and historical evolution of sparteine's use in asymmetric synthesis, a detailed examination of its mechanism of action, a comparative analysis of (-)-sparteine and its synthetic counterparts, and a compilation of key experimental protocols.

Discovery and Early Applications

(-)-Sparteine, a lupin alkaloid, was first isolated in 1851.[1] Its utility as a chiral ligand in asymmetric synthesis, however, was not realized until much later. The pioneering work of Hoppe and Beak in the 1990s demonstrated the remarkable ability of the (-)-sparteine/sec-butyllithium complex to effect the highly enantioselective deprotonation of various substrates, including carbamates and N-Boc protected heterocycles.[2][3] This discovery opened up new avenues for the asymmetric synthesis of a wide range of chiral molecules.

The "(+)-Sparteine Problem" and the Rise of Surrogates

A significant limitation in the application of this compound has been the lack of a readily available and affordable synthetic route to its unnatural (+)-enantiomer. This "unnatural antipode problem" restricted chemists to the synthesis of only one enantiomer of a target molecule when using this compound-mediated methods. To overcome this challenge, extensive research focused on the design and synthesis of "(+)-sparteine surrogates"—structurally similar molecules that could mimic the stereochemical outcome of the elusive (+)-sparteine.[4][5]

A major breakthrough in this area was the development of a (+)-sparteine surrogate derived from the readily available natural product (-)-cytisine. This surrogate, and others that followed, proved to be highly effective, providing access to the opposite enantiomers of products with comparable levels of enantioselectivity to those obtained with (-)-sparteine.

Mechanism of Asymmetric Deprotonation

The stereochemical outcome of this compound-mediated deprotonations is dictated by the formation of a well-defined chiral complex between the organolithium reagent and this compound. Spectroscopic studies, including NMR, have been instrumental in elucidating the structure of these active complexes. The rigid, C2-symmetric backbone of this compound creates a chiral environment around the lithium atom, directing the deprotonation of the substrate in a highly stereoselective manner. The substrate coordinates to the lithium center, and the steric and electronic properties of the this compound ligand favor the removal of one of the two prochiral protons.

dot

Caption: Mechanism of (-)-sparteine-mediated asymmetric deprotonation.

Quantitative Data Summary

The effectiveness of (-)-sparteine and its surrogates is demonstrated by the high enantioselectivities and yields achieved in various asymmetric transformations. The following tables summarize key quantitative data for representative reactions.

Table 1: Asymmetric Deprotonation of N-Boc-pyrrolidine

| Ligand | Organolithium | Electrophile | Yield (%) | Enantiomeric Ratio (er) |

| (-)-Sparteine | s-BuLi | Me3SiCl | 95 | 98:2 |

| (-)-Sparteine | s-BuLi | PhCHO | 85 | 96:4 |

| (+)-Sparteine Surrogate | s-BuLi | Me3SiCl | 93 | 2:98 |

| (+)-Sparteine Surrogate | s-BuLi | PhCHO | 82 | 4:96 |

Table 2: Kinetic Resolution of 2-Arylpiperazines

| Ligand | Organolithium | Substrate | Recovered Substrate er |

| (+)-Sparteine | n-BuLi | 2-Phenylpiperazine | 99:1 |

| (+)-Sparteine | n-BuLi | 2-(4-Fluorophenyl)piperazine | 98:2 |

Key Experimental Protocols

General Procedure for the Asymmetric Lithiation-Trapping of N-Boc-pyrrolidine

To a solution of (-)-sparteine (1.2 equiv) in anhydrous MTBE (0.2 M) at -78 °C under an argon atmosphere is added s-butyllithium (1.2 equiv, solution in cyclohexanes). The resulting solution is stirred at -78 °C for 15 minutes. A solution of N-Boc-pyrrolidine (1.0 equiv) in anhydrous MTBE is then added dropwise over 10 minutes. The reaction mixture is stirred at -78 °C for 2 hours, after which the electrophile (1.5 equiv) is added. The reaction is stirred for a further 1-3 hours at -78 °C before being quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over MgSO4, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product.

Synthesis of the (+)-Sparteine Surrogate from (-)-Cytisine

Step 1: N-Methoxycarbonylation of (-)-Cytisine To a solution of (-)-cytisine (1.0 equiv) in methanol is added methyl chloroformate (1.2 equiv) at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is taken up in dichloromethane and washed with saturated aqueous NaHCO3. The organic layer is dried over MgSO4 and concentrated to give the N-methoxycarbonyl derivative.

Step 2: Hydrogenation The N-methoxycarbonyl derivative (1.0 equiv) is dissolved in methanol and hydrogenated over PtO2 (0.1 equiv) at 50 psi of H2 for 24 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.

Step 3: Reduction To a suspension of LiAlH4 (3.0 equiv) in anhydrous THF at 0 °C is added a solution of the hydrogenated product (1.0 equiv) in anhydrous THF. The reaction mixture is heated to reflux for 12 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by distillation to afford the (+)-sparteine surrogate.

dot

Caption: Synthesis workflow for the (+)-sparteine surrogate.

Logical Relationships and Historical Development

The development of this compound in asymmetric synthesis can be visualized as a logical progression addressing a key challenge.

dot

Caption: Historical development of this compound in asymmetric synthesis.

Conclusion

(-)-Sparteine and its synthetic surrogates have become indispensable tools in the field of asymmetric synthesis. The journey from the initial discovery of (-)-sparteine's utility to the elegant solution of the "(+)-sparteine problem" highlights the ingenuity and problem-solving nature of chemical research. The high enantioselectivities and predictable stereochemical outcomes achieved with these chiral diamines continue to make them valuable ligands for the construction of complex chiral molecules, with significant implications for the pharmaceutical and agrochemical industries. Further research into the development of catalytic systems and novel this compound-like ligands promises to expand the scope and utility of this remarkable class of chiral auxiliaries.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scilit.com [scilit.com]

- 3. This compound-Free, Highly Stereoselective Construction of Complex Allylic Alcohols Using 1,2-Metallate Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Highlights - People, University of York [york.ac.uk]

- 5. Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Sparteine Derivatives: A Technical Guide to Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Sparteine, a lupin alkaloid, and its derivatives have garnered significant interest in the fields of organic synthesis and pharmacology. This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological activities of this important class of compounds. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and the visualization of key pathways and workflows.

Core Chemical Properties of this compound and its Derivatives

This compound and its derivatives are characterized by a tetracyclic bis-quinolizidine ring system. Modifications to this core structure, such as oxidation or substitution, give rise to a diverse range of compounds with distinct physicochemical and pharmacological properties.

Physicochemical Properties

The physicochemical properties of this compound and its key derivatives are crucial for understanding their behavior in both chemical reactions and biological systems.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water | pKa |

| (-)-Sparteine | C₁₅H₂₆N₂ | 234.38 | 30.5 | 325 | 3.04 mg/mL (20 °C)[1] | pKa1: 2.95, pKa2: 10.25 |

| (+)-Lupanine | C₁₅H₂₄N₂O | 248.36 | 40-42 | 255-257 (1 mmHg) | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. | Not available |

| 2-Oxothis compound | C₁₅H₂₄N₂O | 248.36 | Not available | Not available | Not available | Not available |

| (+)-Sparteine Surrogate | C₁₂H₂₂N₂ | 194.32 | Not available | Not available | Not available | Not available |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential tools for the structural elucidation of this compound derivatives.

¹H-NMR Data (400 MHz, CDCl₃, δ in ppm):

| Compound | H-10α | H-17β | H-2α | H-17α | H-15α |

| (-)-Sparteine | 2.43 (dt, J=11, 2.5 Hz) | 2.50 (m) | 2.58 (m) | 2.71 (m) | 2.80 (m) |

| (+)-Lupanine | 4.39 (dt, J=11.2, 2.5 Hz) | - | - | - | - |

IR Data (cm⁻¹):

| Compound | Key Absorptions |

| (-)-Sparteine | 2850, 2730 (trans-quinolizidine bands) |

| (+)-Lupanine | 2850-2700 (trans-quinolizidine bands), 1640 (lactam C=O) |

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is a significant area of research, driven by the need for enantiomerically pure chiral ligands and novel therapeutic agents.

Synthesis of a (+)-Sparteine Surrogate from (-)-Cytisine

A widely used approach to access the enantiomer of naturally occurring (-)-sparteine involves the synthesis of a (+)-sparteine surrogate from the readily available alkaloid (-)-cytisine.[2][3]

Experimental Protocol:

-

Extraction of (-)-Cytisine: Finely ground Laburnum anagyroides seeds are stirred vigorously in a mixture of dichloromethane, methanol, and aqueous ammonium hydroxide. The organic layer is separated, dried, and concentrated to yield crude (-)-cytisine.

-

N-Protection: The crude (-)-cytisine is treated with methyl chloroformate and potassium carbonate in a two-phase system of dichloromethane and water to yield the N-methoxycarbonyl derivative.

-

Hydrogenation: The N-protected cytisine is hydrogenated over platinum(IV) oxide in ethanol to reduce the pyridone ring.

-

Reduction: The resulting saturated lactam is reduced with lithium aluminum hydride in diethyl ether to yield the (+)-sparteine surrogate.

Synthesis of (+)-Sparteine Surrogate.

Enantioselective Total Synthesis of (+)-Sparteine

The total synthesis of the non-natural (+)-enantiomer of this compound has been achieved through multi-step sequences, often employing chiral auxiliaries or asymmetric catalysis. One notable synthesis involves a key intramolecular Schmidt reaction and a photo-Beckmann rearrangement.

Pharmacological Activity and Mechanism of Action

This compound and its derivatives exhibit a range of pharmacological activities, with their effects on voltage-gated sodium channels being of particular interest for drug development.

Inhibition of Voltage-Gated Sodium Channels

This compound is classified as a Class Ia antiarrhythmic agent due to its ability to block voltage-gated sodium channels. This blockade is crucial for its therapeutic effects in cardiac arrhythmias. Derivatives of this compound have been investigated to improve potency and selectivity for specific sodium channel subtypes.

Quantitative Activity Data:

| Compound | Target | IC₅₀ (µM) |

| This compound | Voltage-gated Na⁺ channels | Not available |

| Lupanine | Voltage-gated Na⁺ channels | Not available |

| C2-Modified this compound Derivatives | Voltage-gated Na⁺ channels | Potent irreversible blockers |

Signaling Pathway of Voltage-Gated Sodium Channel Inhibition

The precise signaling pathway for this compound's inhibition of voltage-gated sodium channels is an area of active research. It is understood that this compound binds to the open state of the channel, physically occluding the pore and preventing the influx of sodium ions. This leads to a decrease in the excitability of cardiac and neuronal cells. The interaction is thought to occur within the inner pore of the channel, a common binding site for local anesthetics and other antiarrhythmic drugs.

Inhibition of Voltage-Gated Sodium Channels.

Experimental Workflows

Asymmetric Deprotonation using (-)-Sparteine

(-)-Sparteine is a widely used chiral ligand in asymmetric synthesis, particularly for the deprotonation of prochiral substrates using organolithium bases.

Experimental Workflow:

-

Complex Formation: (-)-Sparteine is added to a solution of an organolithium reagent (e.g., sec-butyllithium) in an appropriate solvent (e.g., diethyl ether) at low temperature (e.g., -78 °C) to form a chiral complex.

-

Deprotonation: The prochiral substrate is added to the solution of the chiral complex, leading to enantioselective deprotonation.

-

Electrophilic Quench: An electrophile is added to the reaction mixture to trap the resulting chiral anion, yielding the enantiomerically enriched product.

-

Work-up and Purification: The reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.

Asymmetric Deprotonation Workflow.

This guide provides a comprehensive overview of the chemical properties and applications of this compound and its derivatives, serving as a valuable resource for researchers in the field. The provided data, protocols, and visualizations are intended to facilitate further investigation and development of these versatile compounds.

References

- 1. Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Evolving Landscape of Sparteine Analogs: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Sparteine, a lupin alkaloid, has long been recognized for its diverse pharmacological properties. Its rigid tetracyclic structure has served as a scaffold for the development of novel analogs with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of these activities, focusing on their interactions with ion channels and their potential as neuroprotective and antimicrobial agents. This document is intended to be a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to aid in future research and drug development endeavors.

Modulation of Ion Channels: Nicotinic Acetylcholine Receptors and Voltage-Gated Sodium Channels

This compound and its derivatives have demonstrated significant modulatory effects on key ion channels, positioning them as promising candidates for the development of therapies for neurological and cardiovascular disorders.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

This compound acts as a noncompetitive antagonist of nicotinic acetylcholine receptors (nAChRs)[1]. Analogs of this compound have been investigated for their potential to fine-tune cholinergic neurotransmission.

Quantitative Data: nAChR Binding Affinity

| Compound | Receptor Subtype | Test System | Binding Affinity (Kᵢ) | Reference |

| Boron-containing nicotine analogue | α4β2 | Rat brain membranes | 0.60 µM | |

| Boron-containing nicotine analogue | α7 | Rat brain membranes | 2.4 µM | |

| Nicotine | α4β2 | Rat brain membranes | 1.0 nM | |

| Nicotine | α7 | Rat brain membranes | 0.77 µM |

This table presents a selection of available data. Further research is needed to establish a comprehensive database of this compound analog binding affinities.

Voltage-Gated Sodium Channel (VGSC) Blockade

Recent studies have highlighted the potential of C2-modified this compound derivatives as long-acting blockers of voltage-gated sodium channels[2]. This activity suggests their potential application as local anesthetics with extended duration of action.

Quantitative Data: Sodium Channel Blocking Activity

| Compound | Channel Subtype | Test System | IC₅₀ | Reference |

| C2-Modified this compound Derivative | Not specified | Not specified | Data not yet available in structured format | [2] |

| ICA-121431 | Naᵥ1.3 | HEK293 cells | 19 ± 5 nM | |

| PF-04856264 | Naᵥ1.7 | HEK293 cells | 28 ± 5 nM |

Further quantitative structure-activity relationship (QSAR) studies are required to fully elucidate the potential of these compounds.

Neuroprotective Effects of this compound Analogs

A compelling area of research is the neuroprotective potential of this compound derivatives, particularly in the context of neurodegenerative diseases like Alzheimer's.

Protection Against Amyloid-β Toxicity

17-Oxo-sparteine and its precursor, lupanine, have been shown to protect neuronal cells from the toxic effects of soluble amyloid-β (Aβ) oligomers[3][4]. This neuroprotection is mediated through the activation of nicotinic acetylcholine receptors and the subsequent engagement of the PI3K/Akt survival pathway.

Quantitative Data: Neuroprotective Activity

| Compound | Concentration | Cell Line | Protection against Aβ-induced toxicity (%) | Increase in Akt phosphorylation (%) | Reference |

| 17-Oxo-sparteine | 0.03 µM | PC12 | 57 ± 6 | 35 ± 7 | |

| Lupanine | 0.03 µM | PC12 | 64 ± 7 | 52 ± 4 |

The PI3K/Akt Signaling Pathway in Neuroprotection

The activation of the PI3K/Akt pathway is a critical downstream event following nAChR stimulation by neuroprotective this compound analogs. This pathway plays a central role in promoting cell survival and inhibiting apoptosis.

Antimicrobial Activity of this compound Analogs

This compound and its naturally occurring analogs have demonstrated notable activity against a range of pathogenic bacteria and fungi. This suggests their potential as lead compounds for the development of new antimicrobial agents.

Quantitative Data: Antimicrobial Activity (MIC values)

| Compound/Extract | Organism | MIC (µg/mL) | Reference |

| This compound-rich alkaloid extract | Klebsiella pneumoniae | < 100 | |

| This compound-rich alkaloid extract | Pseudomonas aeruginosa | 100-500 | |

| This compound | Mycobacterium tuberculosis (susceptible) | 25 mM | |

| This compound | Mycobacterium tuberculosis (MDR) | 25 mM |

MIC values can vary depending on the specific analog and the microbial strain tested.

Experimental Protocols

To facilitate the replication and extension of the research cited in this guide, detailed methodologies for key experiments are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effects of this compound analogs on ion channel function.

Protocol:

-

Cell Preparation: Culture neuronal cells (e.g., rat superior cervical ganglion neurons) on glass coverslips.

-

Solution Preparation:

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).

-

Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA, 2 ATP (pH 7.2).

-

-

Recording:

-

Position a coverslip with adherent cells in a recording chamber on an inverted microscope.

-

Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a neuron with the micropipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply acetylcholine (ACh) or other agonists via a perfusion system to elicit currents.

-

Co-apply this compound analogs at various concentrations with the agonist to determine their effect on the elicited currents.

-

Record currents using an appropriate amplifier and data acquisition software.

-

Neuroprotection Assay in PC12 Cells

This assay assesses the ability of this compound analogs to protect neuronal cells from Aβ-induced toxicity.

Protocol:

-

Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.

-

Cell Plating: Seed PC12 cells in 96-well plates at a density of 1 x 10⁴ cells/well.

-

Treatment:

-